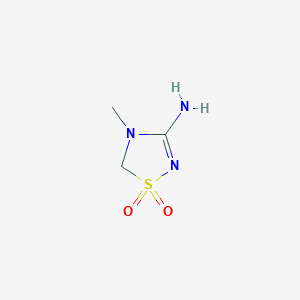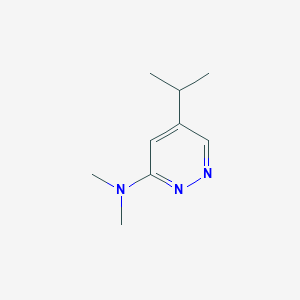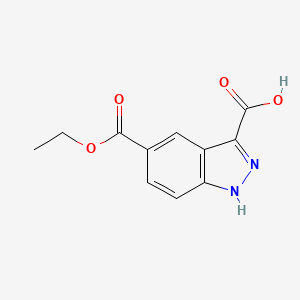
3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with sulfur-containing reagents under controlled temperatures and solvents. For example, the reaction of hydrazine hydrate with methyl isothiocyanate in the presence of a base such as sodium hydroxide can yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production of 3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiadiazole ring.
Applications De Recherche Scientifique
3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and dyes.
Mécanisme D'action
The mechanism of action of 3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: Another heterocyclic compound with similar biological activities.
1,3,4-Thiadiazole: Shares structural similarities and exhibits comparable antimicrobial and anticancer properties.
Benzothiadiazine: Known for its use in medicinal chemistry, particularly as diuretics and antihypertensive agents.
Uniqueness
3-Amino-4-methyl-4,5-dihydro-1,2,4-thiadiazole1,1-dioxide is unique due to its specific substitution pattern and the presence of both amino and methyl groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C3H7N3O2S |
|---|---|
Poids moléculaire |
149.17 g/mol |
Nom IUPAC |
4-methyl-1,1-dioxo-5H-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C3H7N3O2S/c1-6-2-9(7,8)5-3(6)4/h2H2,1H3,(H2,4,5) |
Clé InChI |
FEXVNHMHBKHJML-UHFFFAOYSA-N |
SMILES canonique |
CN1CS(=O)(=O)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13108550.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)











